17-Hydroxypregna-4,6-diene-3,20-dione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 17-Hydroxypregna-4,6-diene-3,20-dione involves multi-step chemical processes. For instance, a three-step synthesis of a similar compound, 16-methylene-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione, was achieved from a starting material in an overall yield of 35%, highlighting the complexity and efficiency of these synthetic routes (García-Martínez, Reyes-López, & Joseph-Nathan, 1993).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by detailed NMR and crystallographic studies. For example, the crystal and molecular structure of a closely related compound, 17α-acetoxy-21-hydroxy-1,4-pregnadiene-3,20-dione, was determined, revealing its orthorhombic space group and specific lattice parameters, which provide insights into the spatial arrangement of atoms within the molecule (Scharfenberg-Pfeiffer et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving 17-Hydroxypregna-4,6-diene-3,20-dione and its derivatives are diverse. For instance, the chemoselective hydrogenation of a related compound, 17α-hydroxy-6-methylen-pregna-4,9(11)-diene-3,20-dione, was efficiently carried out using wet Pd on carbon and triethylamine, leading to a high yield of the targeted product (Marcos-Escribano et al., 2009).
Scientific Research Applications
Bioactive Compounds and Pharmacology
17-Hydroxypregna-4,6-diene-3,20-dione has been identified as a bioactive compound in various studies. For instance, Bai et al. (2007) isolated this compound from Nerium oleander, noting its anti-inflammatory and cytotoxic activities against different human cell lines, including liver tumor and lung carcinoma cells (Bai et al., 2007). Similarly, Ramírez et al. (2005) synthesized and evaluated new progesterone derivatives of this compound for their 5α-reductase inhibitory activity, useful in treatments of conditions like benign prostatic hyperplasia (Ramírez et al., 2005).
Microbial Transformation and Biodehydrogenation
The compound's potential in microbial transformation processes has been explored. Wang Rong-zhu (2011) studied the biodehydrogenation of a related compound by Arthrobacter simplex, indicating the utility of microbial systems in modifying steroid structures (Wang Rong-zhu, 2011). This approach can be crucial for developing new pharmaceuticals and understanding steroid metabolism.
Structural and Theoretical Analysis
The structural characterization of related compounds provides insight into their chemical properties. Sethi et al. (2013) conducted a study involving the synthesis and characterization of pregnane derivatives, including theoretical calculations and spectroscopic analysis (Sethi et al., 2013). Such research contributes to a deeper understanding of steroid chemistry and its applications.
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of 17-Hydroxypregna-4,6-diene-3,20-dione derivatives have been a focus in various studies. Javed et al. (2020) examined the inhibitory effects on T-cell proliferation of metabolites derived from melengestrol acetate, a related compound (Javed et al., 2020). This research highlights the therapeutic potential of these compounds in immune-related conditions.
Safety And Hazards
Safety precautions for handling “17-Hydroxypregna-4,6-diene-3,20-dione” include wearing protective eyewear, clothing, and gloves, and avoiding skin contact . If toxic or irritating substances are produced during experimentation, the operation should be completed inside a glove box to avoid harm to the experimenter .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVNBBXAMBZTMQ-CEGNMAFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947683 | |
Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Megestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.25e-02 g/L | |
Record name | Megestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
17-Hydroxypregna-4,6-diene-3,20-dione | |
CAS RN |
2477-60-3, 3562-63-8 | |
Record name | 17-Hydroxy-6-dehydroprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Megestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.0 - 220.0 °C | |
Record name | Megestrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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